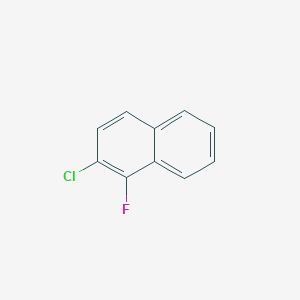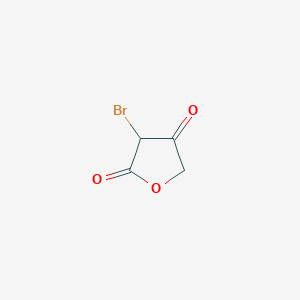![molecular formula C14H16 B11909765 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene CAS No. 62360-76-3](/img/structure/B11909765.png)
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is an organic compound with a unique structure that includes a cyclopenta[a]indene core with two methyl groups at the 4 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a suitable indene derivative is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Indene: A parent compound with a similar structure but lacking the methyl groups.
Tetralin: A hydrogenated derivative of naphthalene with a similar bicyclic structure.
Cyclopentadiene: A simpler compound with a five-membered ring structure.
Uniqueness: 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
62360-76-3 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
5,8-dimethyl-1,2,3,4-tetrahydrocyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-9-6-7-10(2)14-12-5-3-4-11(12)8-13(9)14/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
RYEQBANZSAXACE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3=C(C2=C(C=C1)C)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)



![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)




![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
